N-Palmitoyl-L-aspartate

Description

Properties

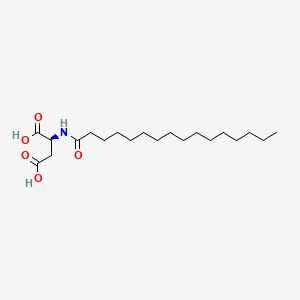

IUPAC Name |

(2S)-2-(hexadecanoylamino)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZBFYRVKLOAA-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926579 |

Source

|

| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-17-8, 130056-61-0 |

Source

|

| Record name | N-Palmitoyl aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Palmitoyl-L-aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid that has garnered interest within the scientific community for its specific biological activities, most notably as an inhibitor of the Hedgehog (Hh) signaling pathway. This technical guide provides a comprehensive overview of the fundamental properties of N-Palmitoyl-L-aspartate, including its physicochemical characteristics, biological functions, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this molecule.

Core Properties of N-Palmitoyl-L-aspartate

N-Palmitoyl-L-aspartate is a chiral molecule consisting of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of the L-isomer of aspartic acid via an amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of N-Palmitoyl-L-aspartate is presented in Table 1. This data is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₇NO₅ | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| CAS Number | 1782-17-8 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | DMF: 20 mg/mL, DMSO: 15 mg/mL, Ethanol: 25 mg/mL, Methyl Acetate: 10 mg/mL, PBS (pH 7.2): 2 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

Biological Activity

The primary reported biological activity of N-Palmitoyl-L-aspartate is the inhibition of the Hedgehog signaling pathway.[1] It has been shown to be effective after stimulation with a Smoothened (SMO) agonist (SAG) or with non-sterol-modified Sonic Hedgehog (Shh).[1] Notably, it does not appear to interact with cannabinoid receptors or inhibit the fatty acid amide hydrolase (FAAH) enzyme, distinguishing it from other lipid signaling molecules.[1]

Synthesis of N-Palmitoyl-L-aspartate

While a specific, detailed, and publicly available protocol for the synthesis of N-Palmitoyl-L-aspartate is not readily found in the literature, a general method for the N-acylation of amino acids can be adapted. The following is a generalized protocol based on common organic synthesis techniques for forming an amide bond between a fatty acid and an amino acid.

Generalized Synthesis Protocol

This procedure involves the activation of the carboxylic acid group of palmitic acid, followed by its reaction with the amino group of L-aspartic acid.

Materials:

-

L-aspartic acid

-

Palmitoyl chloride (or palmitic acid and a coupling agent like DCC or HBTU)

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (HCl) for workup

-

Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Protection of L-aspartic acid (if necessary): The carboxylic acid groups of L-aspartic acid may need to be protected to prevent side reactions. This can be achieved by converting them to esters (e.g., methyl or benzyl esters).

-

Activation of Palmitic Acid: If starting from palmitic acid, it needs to be activated. This can be done by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent. If using palmitoyl chloride, this step is omitted.

-

Acylation Reaction:

-

Dissolve the protected L-aspartic acid in the chosen aprotic solvent.

-

Add the non-nucleophilic base to the reaction mixture.

-

Slowly add the palmitoyl chloride (or the activated palmitic acid) to the solution at a controlled temperature (often 0°C to room temperature).

-

Allow the reaction to stir for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Deprotection (if necessary): If the carboxylic acid groups of aspartic acid were protected, they need to be deprotected. The method of deprotection will depend on the protecting group used (e.g., hydrolysis for esters).

-

Final Purification: The final product may require further purification by recrystallization or another round of chromatography.

Workflow Diagram:

References

An In-Depth Technical Guide to N-Palmitoyl-L-aspartate: Discovery, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is a naturally occurring N-acyl amino acid that has garnered recent interest due to its discovery as an endogenous lipid in mammals and its potential role in cell signaling. Initially investigated for its physicochemical properties as a surfactant, its identification in biological tissues has opened new avenues for research into its physiological functions, particularly its inhibitory effects on the Hedgehog signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, natural occurrence, and known biological activities of N-Palmitoyl-L-aspartate, including detailed experimental protocols and a summary of quantitative data.

Discovery and First Synthesis

The journey of N-Palmitoyl-L-aspartate from a synthetic molecule to a recognized endogenous lipid highlights a fascinating trajectory in lipid research. While the exact first synthesis in the literature is not readily apparent, studies on the surfactant properties of N-acyl amino acids predate its discovery in nature. A notable study by Gerova and colleagues in 2008 investigated the self-assembly properties of a range of chiral N-palmitoyl amino acid surfactants.[1] This research indicated that such compounds were being synthesized for their physicochemical characteristics, well before their biological significance was understood.

The pivotal discovery of N-Palmitoyl-L-aspartate as a natural product came in 2016 from a study by Bilgin et al.[2] This research utilized a novel method for lipid discovery based on combinatorial screening and untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS). In their analysis of rat kidney extracts, they identified a novel class of N-acylaspartates, including N-Palmitoyl-L-aspartate, as endogenous molecules.[2] This discovery was significant as it established N-Palmitoyl-L-aspartate as a previously unknown component of the mammalian lipidome.

Natural Occurrence

N-Palmitoyl-L-aspartate has been identified as a naturally occurring lipid in mammalian tissues. The initial discovery by Bilgin et al. (2016) was made in rat kidney extracts.[2] However, comprehensive data on its distribution and concentration in various other tissues and organisms are still emerging. The biosynthesis of N-acyl amino acids in mammals is an area of active research, and the specific enzymatic pathways responsible for the endogenous production of N-Palmitoyl-L-aspartate have not yet been fully elucidated. General pathways for N-acyl amino acid synthesis involve the action of N-acyltransferases, but the specific enzyme(s) that utilize palmitoyl-CoA and L-aspartate as substrates to produce N-Palmitoyl-L-aspartate remain to be identified.

Table 1: Quantitative Data on N-Palmitoyl-L-aspartate

| Parameter | Value | Source Organism/Tissue | Analytical Method | Reference |

| Endogenous Occurrence | Detected | Rat Kidney | Untargeted LC-MS/MS | Bilgin et al., 2016[2] |

| Further quantitative data on the concentration of N-Palmitoyl-L-aspartate in various tissues is not yet widely available in the literature. |

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

The most significant biological activity attributed to N-Palmitoyl-L-aspartate to date is its role as an inhibitor of the Hedgehog (Hh) signaling pathway.[2] The Hedgehog pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of stem cells and tissue homeostasis in adults. Aberrant activation of the Hh pathway is a known driver in several types of cancer.

The study by Bilgin et al. (2016) demonstrated that N-Palmitoyl-L-aspartate can inhibit Hedgehog signaling that has been stimulated by a Smoothened (SMO) agonist.[2] This finding is critical as it suggests that N-Palmitoyl-L-aspartate acts at or downstream of the SMO receptor, a key transducer of the Hh signal. The precise molecular mechanism of this inhibition is still under investigation. It is noteworthy that N-Palmitoyl-L-aspartate was found to not affect the activity of cannabinoid receptors or the fatty acid amide hydrolase (FAAH), indicating a degree of specificity in its biological action.[2]

Caption: Proposed mechanism of N-Palmitoyl-L-aspartate action on the Hedgehog pathway.

Experimental Protocols

Chemical Synthesis of N-Palmitoyl Amino Acids

The synthesis of N-palmitoyl amino acids can be achieved through standard peptide coupling reactions. The following is a general protocol adapted from methodologies used for synthesizing N-acyl amino acids for surfactant studies.

Materials:

-

L-aspartic acid

-

Palmitic acid

-

Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Sodium bicarbonate solution (aqueous)

-

Hydrochloric acid (aqueous, dilute)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve L-aspartic acid (with its carboxylic acid side chain protected if necessary, e.g., as a di-tert-butyl ester) and palmitic acid in an anhydrous solvent.

-

Add the coupling agents (e.g., DCC and a catalytic amount of DMAP) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

If protecting groups were used, deprotect the carboxylic acid groups (e.g., using trifluoroacetic acid for tert-butyl esters).

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the chemical synthesis of N-Palmitoyl-L-aspartate.

Extraction and Analysis from Biological Tissues (Untargeted Lipidomics Approach)

The following protocol is a generalized procedure for untargeted lipidomics of tissues, based on the methods that led to the discovery of N-Palmitoyl-L-aspartate.[2]

Materials:

-

Tissue sample (e.g., rat kidney), flash-frozen in liquid nitrogen

-

Homogenizer

-

Solvents: Methanol, Methyl-tert-butyl ether (MTBE), Water (LC-MS grade)

-

Internal standards (optional, for semi-quantification)

-

Centrifuge

-

Vials for sample collection and analysis

-

UPLC-QTOF or Orbitrap Mass Spectrometer

Procedure:

-

Homogenization: Homogenize the frozen tissue sample in a cold methanol/water mixture.

-

Lipid Extraction (MTBE method):

-

Add MTBE to the tissue homogenate and vortex thoroughly.

-

Induce phase separation by adding water and vortexing again.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the upper organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform mixture).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase chromatography column (e.g., C18).

-

Elute the lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate).

-

Analyze the eluting compounds using a high-resolution mass spectrometer in both positive and negative ion modes.

-

Employ an all-ions fragmentation (AIF) or data-independent acquisition (DIA) method to collect both precursor and fragment ion spectra for all eluting compounds.

-

-

Data Analysis:

-

Process the raw LC-MS/MS data using specialized software to identify features (unique m/z and retention time pairs).

-

Identify N-Palmitoyl-L-aspartate by matching its accurate mass and fragmentation pattern to a reference standard or a spectral library.

-

Caption: Workflow for untargeted lipidomics to identify N-Palmitoyl-L-aspartate.

Future Directions

The discovery of N-Palmitoyl-L-aspartate as an endogenous inhibitor of the Hedgehog signaling pathway opens up several exciting avenues for future research. Key areas of investigation include:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the synthesis of N-Palmitoyl-L-aspartate in mammals will be crucial for understanding its regulation and physiological roles.

-

Mechanism of Hedgehog Inhibition: A detailed molecular understanding of how N-Palmitoyl-L-aspartate inhibits SMO-dependent signaling is needed. This could involve direct binding to SMO or modulation of its activity through other cellular components.

-

Tissue Distribution and Regulation: Comprehensive profiling of N-Palmitoyl-L-aspartate levels in different tissues under various physiological and pathological conditions will provide insights into its potential functions.

-

Therapeutic Potential: Given the role of aberrant Hedgehog signaling in various cancers, the potential of N-Palmitoyl-L-aspartate or its analogs as therapeutic agents warrants further investigation.

Conclusion

N-Palmitoyl-L-aspartate is an emerging lipid molecule with a newly discovered role in a fundamental cell signaling pathway. From its origins as a synthetic surfactant to its identification as an endogenous signaling molecule, its story underscores the vast and often unexplored landscape of the mammalian lipidome. The detailed protocols and information provided in this guide aim to equip researchers with the necessary knowledge to further investigate the biology of N-Palmitoyl-L-aspartate and unlock its full potential in both basic science and drug development.

References

N-Palmitoyl-L-aspartate: A Novel Endogenous Modulator of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl-L-aspartate is an endogenous N-acylaspartate that has been identified as a novel inhibitor of the Hedgehog (Hh) signaling pathway. This discovery, stemming from a combinatorial screening and untargeted LC-MS/MS approach, has opened new avenues for investigating the regulation of this critical developmental and oncogenic pathway. This technical guide provides a comprehensive overview of the biological functions and known pathways associated with N-Palmitoyl-L-aspartate, with a focus on its inhibitory role in Hedgehog signaling. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and potentially exploit the therapeutic potential of this and related molecules.

Introduction

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The canonical Hh pathway involves the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors, which regulate the expression of Hh target genes.

N-acyl amino acids (NAAs) are a class of endogenous lipids with diverse biological activities. N-Palmitoyl-L-aspartate belongs to this family and has been specifically shown to inhibit Hh signaling.[1] Unlike many synthetic Hedgehog pathway inhibitors that target SMO, N-Palmitoyl-L-aspartate represents a naturally occurring modulator of this pathway.

Biological Functions of N-Palmitoyl-L-aspartate

The primary and most well-characterized biological function of N-Palmitoyl-L-aspartate is the inhibition of the Hedgehog signaling pathway.

Inhibition of Hedgehog Signaling

N-Palmitoyl-L-aspartate has been demonstrated to inhibit Hedgehog signaling that is stimulated by a Smoothened agonist (SAG).[1] This suggests that its mechanism of action is downstream of the Shh-PTCH interaction and likely involves the modulation of SMO activity or a subsequent step in the signaling cascade.

Key Findings:

-

Inhibition of SMO-dependent signaling: N-Palmitoyl-L-aspartate's ability to block SAG-induced signaling points to a target at or downstream of SMO.

-

Specificity: The molecule does not appear to alter the activity of cannabinoid receptors or fatty acid amide hydrolase (FAAH), indicating a degree of specificity in its action.[1]

At present, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for N-Palmitoyl-L-aspartate's inhibition of the Hedgehog pathway, has not been reported in the available scientific literature.

Signaling Pathways

The known signaling pathway modulated by N-Palmitoyl-L-aspartate is the Hedgehog pathway.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the PTCH1 receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Upon ligand binding, this inhibition is released, allowing SMO to become active and translocate to the primary cilium. This leads to a cascade of events that prevents the proteolytic cleavage of Gli transcription factors (Gli2 and Gli3) into their repressor forms. The full-length Gli proteins then translocate to the nucleus and activate the transcription of Hh target genes, such as GLI1 and PTCH1.

N-Palmitoyl-L-aspartate intervenes in this pathway, leading to the suppression of Gli-mediated transcription. The precise molecular target of N-Palmitoyl-L-aspartate within this pathway remains to be fully elucidated.

References

N-Palmitoyl-L-aspartate: A Putative Modulator of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids are a class of endogenous lipid signaling molecules with diverse biological activities. While the specific cellular mechanisms of many of these lipids are still under investigation, some have been identified as modulators of key signaling pathways. N-Palmitoyl-L-aspartate is a naturally occurring N-acyl aspartate. Product information from commercial suppliers suggests that it may act as an inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and a therapeutic target in oncology. However, a thorough review of publicly available scientific literature did not yield primary research articles detailing the specific mechanism of action, quantitative data, or experimental protocols for N-Palmitoyl-L-aspartate's activity on the Hedgehog pathway.

This technical guide provides a comprehensive overview of the Hedgehog signaling pathway and outlines the established methodologies and experimental approaches that would be required to characterize the mechanism of action of a putative inhibitor like N-Palmitoyl-L-aspartate. We present hypothetical mechanisms based on known pharmacology and provide detailed, generalized protocols and data presentation formats to guide researchers in the investigation of this and other novel N-acyl amino acids.

Introduction to N-Acyl Amino Acids and the Hedgehog Signaling Pathway

N-acyl amino acids (NAAs) are endogenous lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] This class of molecules is structurally related to endocannabinoids and is increasingly recognized for its role in cellular signaling.[1] The diversity of fatty acids and amino acids allows for a vast number of potential NAA species, each with potentially unique biological activities. For example, N-palmitoyl glycine has been shown to modulate calcium influx and nitric oxide production in sensory neurons.[2][3]

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth, differentiation, and tissue patterning during embryonic development.[4] In adult organisms, the pathway is largely quiescent but can be reactivated in tissue repair and regeneration. Aberrant activation of the Hh pathway is implicated in the pathogenesis of several types of cancer, including basal cell carcinoma and medulloblastoma, making it an important target for therapeutic intervention.[5][6]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[7] In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO).[7] Ligand binding to PTCH relieves this inhibition, allowing SMO to become active and translocate to the primary cilium.[8] Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation and survival.[7]

Putative Mechanism of Action of N-Palmitoyl-L-aspartate in Hedgehog Signaling

Based on the known mechanisms of other small molecule inhibitors of the Hedgehog pathway, several hypotheses for the action of N-Palmitoyl-L-aspartate can be proposed. The assertion that it inhibits signaling induced by the Smoothened agonist SAG suggests a mechanism of action at or downstream of SMO.

Hypothetical Target 1: Direct Inhibition of Smoothened (SMO)

N-Palmitoyl-L-aspartate could act as an antagonist of SMO, binding to the receptor and preventing its conformational change into an active state. This would be analogous to the mechanism of well-characterized SMO inhibitors like cyclopamine and vismodegib.[5]

Hypothetical Target 2: Disruption of SMO Trafficking

The localization of SMO to the primary cilium is a critical step for Hh pathway activation. N-Palmitoyl-L-aspartate could potentially interfere with the cellular machinery responsible for SMO trafficking, preventing its accumulation in the cilium and thereby blocking downstream signaling.

Hypothetical Target 3: Modulation of Downstream GLI Factors

Alternatively, N-Palmitoyl-L-aspartate could act downstream of SMO to inhibit the activation of GLI transcription factors. This could involve interfering with the post-translational modifications of GLI proteins or their translocation to the nucleus. This mechanism is employed by inhibitors such as GANT61.

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights these potential points of inhibition for a compound like N-Palmitoyl-L-aspartate.

Caption: Hypothetical mechanisms of N-Palmitoyl-L-aspartate in the Hedgehog signaling pathway.

Quantitative Data for Hedgehog Pathway Modulators

Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kd), are essential for characterizing the potency of a pathway inhibitor. As no specific data for N-Palmitoyl-L-aspartate is available in the literature, the following table provides examples of quantitative data for well-characterized Hedgehog pathway modulators to serve as a reference.

| Compound | Target | Assay Type | Cell Line | Potency |

| Vismodegib (GDC-0449) | SMO | Radioligand Binding | HEK293 cells expressing SMO | Ki = 3 nM |

| Sonidegib (LDE225) | SMO | GLI1 Luciferase Reporter | NIH3T3 cells | IC₅₀ = 1.3 nM (mouse), 2.5 nM (human) |

| Cyclopamine | SMO | GLI1 Luciferase Reporter | Shh-LIGHT2 cells | IC₅₀ ≈ 200 nM |

| SAG (Smoothened Agonist) | SMO | GLI1 Luciferase Reporter | Shh-LIGHT2 cells | EC₅₀ = 3 nM; Kd = 59 nM[9] |

| GANT61 | GLI1/GLI2 | GLI1 Luciferase Reporter | HEK293 cells | IC₅₀ ≈ 5 µM |

Experimental Protocols for Characterizing Hedgehog Pathway Inhibitors

To elucidate the mechanism of action of a putative Hedgehog pathway inhibitor like N-Palmitoyl-L-aspartate, a series of well-established cellular and biochemical assays are required.

GLI-Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the activity of the Hedgehog pathway. It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a luciferase reporter gene under the control of a GLI-responsive promoter.

Methodology:

-

Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent.

-

Plating: Seed cells in a 96-well plate and grow to confluence.

-

Treatment: Replace the growth medium with a low-serum medium. Treat the cells with a known pathway activator (e.g., Sonic Hedgehog conditioned medium or the small molecule agonist SAG) in the presence of varying concentrations of the test compound (N-Palmitoyl-L-aspartate). Include appropriate controls (vehicle, activator alone, known inhibitor).

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System). A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell number and transfection efficiency.[10]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of the test compound to determine the IC₅₀ value.

Caption: Workflow for a GLI-Luciferase Reporter Assay.

Smoothened Ciliary Localization Assay

This imaging-based assay determines if a compound affects the translocation of SMO to the primary cilium.

Methodology:

-

Cell Culture and Plating: Plate NIH/3T3 cells on glass coverslips and grow to confluence.

-

Serum Starvation: Induce ciliogenesis by serum-starving the cells for 24 hours.

-

Treatment: Treat the cells with a Hedgehog pathway activator (e.g., SAG) with or without the test compound for a defined period (e.g., 2-4 hours).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block with a suitable blocking buffer (e.g., 5% bovine serum albumin).

-

Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

-

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with SMO localized to the primary cilium in each treatment condition.

Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

To confirm direct binding of N-Palmitoyl-L-aspartate to its putative target (e.g., SMO), a target engagement assay can be performed. CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with the test compound or vehicle.

-

Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein (e.g., SMO) in each sample by Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

While N-Palmitoyl-L-aspartate has been suggested to be an inhibitor of the Hedgehog signaling pathway, the absence of detailed studies in the peer-reviewed literature necessitates further investigation to validate this claim and elucidate its precise mechanism of action. The experimental frameworks outlined in this guide provide a robust starting point for researchers to characterize the biological activity of N-Palmitoyl-L-aspartate and other novel N-acyl amino acids. Such studies are crucial for understanding the endogenous roles of these lipids and for evaluating their therapeutic potential in diseases driven by aberrant cellular signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Overexpression of Smoothened activates the Sonic Hedgehog signaling pathway in pancreatic cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajosr.org [ajosr.org]

- 7. GLI1 is regulated through Smoothened-independent mechanisms in neoplastic pancreatic ducts and mediates PDAC cell survival and transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

Endogenous Function of N-Palmitoyl-L-aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the endogenous N-acyl amino acid, N-Palmitoyl-L-aspartate. While research into this specific molecule is still emerging, this document consolidates the available data, details relevant experimental protocols, and presents key signaling pathways associated with related N-acyl lipids.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological and pathological roles. N-Palmitoyl-L-aspartate, a conjugate of the saturated fatty acid palmitic acid and the amino acid L-aspartate, has been identified as a naturally occurring N-acylaspartate. This guide aims to provide researchers and drug development professionals with a detailed understanding of its known functions, potential mechanisms of action, and the experimental approaches to further elucidate its biological significance.

Core Functions and Molecular Targets

N-Palmitoyl-L-aspartate has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and has been implicated in the pathogenesis of various cancers. The inhibitory action of N-Palmitoyl-L-aspartate is observed upon stimulation with a Smoothened (SMO) agonist, suggesting its potential to modulate this key signal transducer or downstream components of the pathway.[1]

Unlike some other N-acyl amides, N-Palmitoyl-L-aspartate does not appear to interact with cannabinoid receptors or the fatty acid amide hydrolase (FAAH) enzyme.[1] While direct evidence is currently lacking, the structural similarity of N-Palmitoyl-L-aspartate to other N-acyl amino acids, such as N-palmitoyl glycine and N-arachidonoyl glycine, suggests a potential interaction with the orphan G protein-coupled receptor 18 (GPR18). These related lipids have been shown to modulate GPR18 activity, which is involved in processes like calcium influx and nitric oxide production.[2][3] Further investigation is required to determine if N-Palmitoyl-L-aspartate is also a ligand for this receptor.

Quantitative Data

Currently, there is a notable absence of specific quantitative data for N-Palmitoyl-L-aspartate in the scientific literature. To facilitate future research, the following tables provide a template for the types of quantitative data that are crucial to collect. For context, data for related N-acyl amino acids are included where available.

Table 1: Endogenous Concentrations of N-Acyl Amino Acids

| N-Acyl Amino Acid | Tissue | Concentration (pmol/g) | Reference |

| N-Palmitoyl-L-aspartate | Brain | Not Reported | |

| N-Palmitoyl-L-aspartate | Spinal Cord | Not Reported | |

| N-Palmitoyl-L-aspartate | Skin | Not Reported | |

| N-Palmitoyl-glycine | Rat Skin | High Levels | [2] |

| N-Palmitoyl-glycine | Rat Spinal Cord | High Levels | [2] |

Table 2: Receptor Binding Affinities and Potencies

| Ligand | Receptor/Target | Assay Type | Value (IC50/EC50/Ki) | Reference |

| N-Palmitoyl-L-aspartate | Hedgehog Pathway | Not Reported | Not Reported | |

| N-Palmitoyl-L-aspartate | GPR18 | Not Reported | Not Reported | |

| N-arachidonoyl glycine | GPR18 | MAPK Activation | ~100 nM (EC50) | [4] |

| Δ9-THC | GPR18 | β-arrestin recruitment | Low nM (EC50) | [5][6] |

| Various Inhibitors | Smoothened | Cell-based assays | nM to µM range (IC50) | [7] |

Signaling Pathways

The signaling pathways of N-Palmitoyl-L-aspartate are not yet fully elucidated. However, based on its known inhibition of the Hedgehog pathway and the potential interaction with GPR18, the following diagrams illustrate the relevant signaling cascades.

Biosynthesis and Degradation

The specific enzymatic machinery for the synthesis and degradation of N-Palmitoyl-L-aspartate has not been definitively identified. However, based on the metabolism of other N-acyl amino acids, a general pathway can be proposed.

Experimental Protocols

Detailed and validated experimental protocols are essential for advancing the understanding of N-Palmitoyl-L-aspartate. The following protocols are based on established methods for analyzing related N-acyl amino acids and their molecular targets.

Quantification of N-Palmitoyl-L-aspartate by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of N-Palmitoyl-L-aspartate from biological tissues.

Methodology:

-

Tissue Homogenization: Homogenize ~50 mg of frozen tissue in an appropriate volume of ice-cold phosphate-buffered saline (PBS) containing protease inhibitors.

-

Lipid Extraction: Perform a lipid extraction using a modified Folch method with chloroform, methanol, and water. An internal standard (e.g., deuterated N-Palmitoyl-L-aspartate) should be added at the beginning of the extraction.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. Collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Dry the organic solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for N-Palmitoyl-L-aspartate and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of N-Palmitoyl-L-aspartate and quantify the endogenous levels in the samples by comparing the peak area ratios of the analyte to the internal standard.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay measures the transcriptional activity of the Gli transcription factors, the final effectors of the Hedgehog pathway, to quantify the inhibitory effect of N-Palmitoyl-L-aspartate.

Methodology:

-

Cell Culture and Transfection: Seed a Hedgehog-responsive cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells) in a 96-well plate. Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid for normalization.

-

Pathway Stimulation and Inhibition: After 24 hours, replace the medium with a low-serum medium. Stimulate the Hedgehog pathway with a Smoothened agonist (e.g., SAG). Concurrently, treat the cells with a serial dilution of N-Palmitoyl-L-aspartate or a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of N-Palmitoyl-L-aspartate to determine the half-maximal inhibitory concentration (IC50).

GPR18 Activation Assay (β-Arrestin Recruitment)

This protocol describes a method to assess the potential activation of GPR18 by N-Palmitoyl-L-aspartate using a β-arrestin recruitment assay, a common method for studying GPCR activation.

Methodology:

-

Cell Culture: Use a cell line stably expressing GPR18 fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment. Plate the cells in a suitable microplate.

-

Compound Treatment: Prepare a serial dilution of N-Palmitoyl-L-aspartate in an appropriate assay buffer. Add the compound solutions to the cells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the concentration of N-Palmitoyl-L-aspartate to generate a dose-response curve and determine the half-maximal effective concentration (EC50).

Future Directions

The field of N-acyl amino acid research is rapidly evolving. Key areas for future investigation regarding N-Palmitoyl-L-aspartate include:

-

Comprehensive Quantification: Determining the endogenous levels of N-Palmitoyl-L-aspartate in various tissues and physiological states using sensitive mass spectrometry techniques.

-

Target Validation: Unambiguously identifying the direct molecular target(s) of N-Palmitoyl-L-aspartate, including confirmation of its interaction with components of the Hedgehog pathway and assessment of its activity at GPR18 and other potential receptors.

-

Enzyme Identification: Characterizing the specific enzymes responsible for the biosynthesis and degradation of N-Palmitoyl-L-aspartate to understand its metabolic regulation.

-

In Vivo Studies: Utilizing animal models to investigate the physiological and pathophysiological roles of N-Palmitoyl-L-aspartate in development, cancer, inflammation, and neurological function.

This technical guide serves as a foundational resource for the scientific community to build upon as we collectively work to unravel the complete endogenous function of N-Palmitoyl-L-aspartate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Early cleaving embryos result in blastocysts with increased aspartate and glucose consumption, which exhibit different metabolic gene expression that persists in placental and fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Endocannabinoid Receptor GPR18 Is Expressed in the Rostral Ventrolateral Medulla and Exerts Tonic Restraining Influence on Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

N-Palmitoyl-L-aspartate: An Endogenous Modulator of Lipid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) are an emerging class of lipid signaling molecules with diverse physiological roles. Among these, N-Palmitoyl-L-aspartate, a naturally occurring N-acylaspartate, has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the current understanding of N-Palmitoyl-L-aspartate, including its postulated biosynthesis and metabolism, its role in the Hedgehog signaling pathway, and detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers in lipid signaling and drug development, highlighting both the known functions and the significant knowledge gaps that present opportunities for future research.

Introduction to N-Palmitoyl-L-aspartate

N-Palmitoyl-L-aspartate is an endogenous lipid molecule composed of a palmitic acid molecule linked to the amino group of L-aspartic acid via an amide bond. It belongs to the broader family of N-acyl amino acids, which are increasingly recognized as important signaling molecules in various physiological and pathological processes.[3][4][5][6][7] While the biological functions of many NAAs are still being elucidated, N-Palmitoyl-L-aspartate has been specifically shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1][2]

Biosynthesis and Metabolism

The precise enzymatic pathways for the biosynthesis and degradation of N-Palmitoyl-L-aspartate have not been definitively characterized. However, based on the known metabolism of other N-acyl amino acids, a putative metabolic pathway can be proposed.[4][6][8][9]

Putative Biosynthesis

The synthesis of N-Palmitoyl-L-aspartate likely involves the enzymatic conjugation of palmitic acid (or its activated form, palmitoyl-CoA) to L-aspartate. Several enzyme families are known to catalyze the formation of N-acyl amino acids:

-

N-acyltransferases: This broad class of enzymes could directly catalyze the transfer of a palmitoyl group to L-aspartate. Specific N-acetyltransferases that act on aspartate have been identified, suggesting the existence of acyltransferases with specificity for longer acyl chains.[10]

-

Calcium-dependent N-acyltransferase (Ca-NAT): An enzyme, identified as PLA2G4E, has been shown to generate N-acyl phosphatidylethanolamines (NAPEs), which are precursors to some N-acyl ethanolamines.[11] It is plausible that a similar enzymatic activity could be involved in the direct acylation of amino acids.

-

Glycine N-acyltransferase (GLYAT): This enzyme is known to conjugate various acyl-CoAs to glycine.[12] While its specificity for aspartate is unknown, it represents a class of enzymes that could be involved in NAA biosynthesis.

Caption: Putative Biosynthesis of N-Palmitoyl-L-aspartate.

Putative Degradation

The hydrolysis of the amide bond in N-Palmitoyl-L-aspartate would release palmitic acid and L-aspartate. Enzymes capable of hydrolyzing N-acyl amino acids include:

-

Amidohydrolases: Brain amidohydrolases have been shown to hydrolyze N-acetyl-L-aspartate and other N-acyl-L-amino acids, suggesting they could also act on N-palmitoyl-aspartate.[13]

-

N-acylethanolamine acid amidase (NAAA): This enzyme is known to hydrolyze N-acylethanolamines and shows some activity towards other N-acyl amides.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 6. Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins[S] [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 13. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Inhibition of Hedgehog Signaling by N-Palmitoyl-L-aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. While several small molecule inhibitors of the Hh pathway have been developed, the role of endogenous lipids and their derivatives in modulating this cascade is an emerging area of research. This technical guide focuses on N-Palmitoyl-L-aspartate, a natural N-acylaspartate, which has been identified as an inhibitor of Hedgehog signaling.[1] This document provides a comprehensive overview of the Hedgehog signaling pathway, the putative mechanism of action for N-Palmitoyl-L-aspartate, and detailed experimental protocols for assessing Hedgehog pathway inhibition. While N-Palmitoyl-L-aspartate is commercially available and cited as a Hedgehog signaling inhibitor, it is important to note that detailed primary literature characterizing its specific inhibitory activity, including quantitative data such as IC50 values and direct binding affinities, is not extensively available in the public domain. Therefore, this guide presents a framework for the evaluation of such compounds, drawing upon established methodologies used for other known Hedgehog pathway inhibitors.

The Canonical Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In vertebrates, the pathway is initiated by the binding of one of three Hedgehog ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched1 (PTCH1).

In the "OFF" state (absence of Hh ligand), PTCH1 localizes to the primary cilium, a microtubule-based organelle that acts as a signaling hub. PTCH1 actively inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), preventing its accumulation in the cilium.[2][3][4] The downstream effectors of the pathway, the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU). Within this complex, GLI proteins are phosphorylated, leading to their proteolytic cleavage into repressor forms (GLI-R) that translocate to the nucleus and inhibit the transcription of Hh target genes.

In the "ON" state (presence of Hh ligand), the binding of Hh to PTCH1 leads to the internalization and degradation of the PTCH1 receptor. This relieves the inhibition on SMO, which then translocates to and accumulates in the primary cilium. Ciliary SMO initiates a signaling cascade that disrupts the GLI-SUFU complex, leading to the processing of GLI proteins into their full-length activator forms (GLI-A). These activators translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 itself, which are involved in cell proliferation, differentiation, and survival.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Palmitoyl-L-aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Palmitoyl-L-aspartate, a naturally occurring N-acylaspartate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Palmitoyl-L-aspartate.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(hexadecanoylamino)butanedioic acid | N/A |

| Synonyms | N-(1-oxohexadecyl)-L-aspartic acid, N-Palmitoyl aspartic acid | [1][2] |

| CAS Number | 1782-17-8 | [1][3][4] |

| Molecular Formula | C₂₀H₃₇NO₅ | [1][3][4] |

| Molecular Weight | 371.51 g/mol | [2][3] |

| Melting Point | 121-122.5 °C[3], 125-129 °C[4] | [3][4] |

| Boiling Point | 539.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.048 g/cm³ (Predicted) | [3] |

| Flash Point | 280.1 °C (Predicted) | [3] |

| Vapour Pressure | 0.0±3.1 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.484 (Predicted) | [3] |

| LogP | 4.90270 | [3] |

| pKa | The pKa values for N-Palmitoyl-L-aspartate are not explicitly available. However, they can be estimated based on the pKa values of L-aspartic acid, which are approximately 1.88 (α-carboxyl group), 9.60 (α-ammonium ion), and 3.65 (side chain carboxyl group). The acylation of the amino group would remove its basicity, leaving the two carboxylic acid groups as the primary ionizable groups. | [5][6] |

| Appearance | Crystalline solid | [1] |

Solubility Profile

The solubility of N-Palmitoyl-L-aspartate in various solvents has been experimentally determined.

| Solvent | Solubility | Source |

| Ethanol | 25 mg/ml | [1] |

| DMSO | 15 mg/ml | [1] |

| DMF | 20 mg/ml | [1] |

| Methyl Acetate | 10 mg/ml | [1] |

| PBS (pH 7.2) | 2 mg/ml | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Palmitoyl-L-aspartate are not extensively published. However, general methodologies can be inferred from related compounds and available data.

3.1. Synthesis

A common method for the synthesis of N-acyl amino acids involves the acylation of the corresponding amino acid. For N-Palmitoyl-L-aspartate, this would likely involve the reaction of L-aspartic acid with palmitoyl chloride or a similar activated palmitic acid derivative. A plausible synthetic approach, based on methods for similar compounds like N-acetyl-L-aspartic acid, would involve three main stages: protection of the carboxylic acid groups, acylation of the amino group, and subsequent deprotection.[7]

3.2. Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common technique for purifying crystalline solids like N-Palmitoyl-L-aspartate is recrystallization. For the related compound N-acetyl-L-aspartic acid, recrystallization from acetic acid is a documented method.[7] Another relevant technique is the purification of L-aspartic acid by suspending the crystals in an aqueous solution at an elevated temperature (e.g., 50-90°C) to remove impurities like chloride ions.[8]

3.3. Analytical Characterization

The purity and identity of N-Palmitoyl-L-aspartate are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reported purity for one batch was 98.9%.[4]

-

Infrared Spectroscopy (IR): Confirms the presence of characteristic functional groups in the molecule.[4]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. A mass spec result of M-H+: 371.0 has been reported.[4]

-

Thin-Layer Chromatography (TLC): A qualitative method to assess purity, with one batch showing 100% purity.[4]

-

Melting Point Analysis: The melting point range provides an indication of purity.[3][4]

Biological Activity and Signaling Pathways

N-Palmitoyl-L-aspartate has been identified as a natural N-acylaspartate that functions as an inhibitor of the Hedgehog signaling pathway.[1] This inhibition occurs after stimulation with a Smoothened agonist (SAG).[1] Notably, it does not affect the activity of cannabinoid receptors or fatty acid amide hydrolase.[1]

Mandatory Visualizations

Diagram 1: Inhibition of the Hedgehog Signaling Pathway

Caption: Inhibition of Hedgehog signaling by N-Palmitoyl-L-aspartate.

Diagram 2: General Workflow for Synthesis and Purification

Caption: General workflow for N-acyl-L-aspartic acid synthesis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 8. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]

N-Palmitoyl-L-aspartate: A Technical Guide to a Chiral Inhibitor of Hedgehog Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Palmitoyl-L-aspartate, a chiral N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. This document consolidates key chemical and biological data, outlines experimental methodologies for its study, and presents its mechanism of action within the context of the Hh pathway, a critical regulator of embryonic development and a therapeutic target in oncology.

Core Compound Data

N-Palmitoyl-L-aspartate is a derivative of the amino acid L-aspartic acid, featuring a palmitoyl group attached to the amino group. This modification imparts significant lipophilicity to the molecule. Key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 1782-17-8 | [1] |

| Molecular Weight | 371.51 g/mol | [1] |

| Molecular Formula | C₂₀H₃₇NO₅ | [1] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

N-Palmitoyl-L-aspartate has been shown to inhibit the Hedgehog signaling pathway.[2] This pathway is crucial for cellular differentiation and proliferation, and its aberrant activation is implicated in the development of various cancers. The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition that PTCH1 exerts on another transmembrane protein, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors, which translocate to the nucleus and induce the expression of target genes.

N-Palmitoyl-L-aspartate is reported to inhibit Hedgehog signaling that has been stimulated by a Smoothened agonist (SAG) or by a non-sterol-modified form of Sonic Hedgehog.[2] This suggests that N-Palmitoyl-L-aspartate may act at the level of Smoothened or downstream in the pathway. Of note, it has been demonstrated that this compound does not affect cannabinoid receptors or the enzyme fatty acid amide hydrolase, indicating a degree of specificity in its biological activity.[2]

A diagram illustrating the canonical Hedgehog signaling pathway and the putative point of inhibition by N-Palmitoyl-L-aspartate is provided below.

Caption: Canonical Hedgehog signaling pathway and the hypothesized inhibitory action of N-Palmitoyl-L-aspartate.

Experimental Protocols

To assess the inhibitory activity of N-Palmitoyl-L-aspartate on the Hedgehog signaling pathway, a common and effective method is the Gli-responsive luciferase reporter assay. The following provides a detailed, generalized protocol that can be adapted for the specific study of this compound.

Objective: To quantify the dose-dependent inhibition of Hedgehog pathway activation by N-Palmitoyl-L-aspartate in a cellular context.

Materials:

-

Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (for normalization).

-

Hedgehog Pathway Agonist: Smoothened agonist (SAG).

-

Test Compound: N-Palmitoyl-L-aspartate, dissolved in a suitable solvent (e.g., DMSO).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Assay Medium: DMEM with low serum (e.g., 0.5% FBS).

-

Luciferase Assay Reagent: Dual-luciferase reporter assay system.

-

Instrumentation: Plate reader capable of measuring luminescence.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the Gli-responsive NIH/3T3 cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation and Treatment:

-

On the day of the assay, prepare serial dilutions of N-Palmitoyl-L-aspartate in assay medium. A typical concentration range to test would be from 1 nM to 100 µM.

-

Prepare a solution of the Smoothened agonist (SAG) in assay medium at a concentration known to elicit a robust activation of the Hedgehog pathway (e.g., 100 nM).

-

Remove the growth medium from the cells and replace it with the N-Palmitoyl-L-aspartate dilutions.

-

Include appropriate controls: vehicle control (assay medium with DMSO), positive control (assay medium with SAG and vehicle), and negative control (assay medium with vehicle only).

-

Pre-incubate the cells with N-Palmitoyl-L-aspartate for 1-2 hours at 37°C.

-

-

Pathway Activation:

-

Following the pre-incubation, add the SAG solution to all wells except the negative control wells.

-

Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Calculate the fold change in luciferase activity for each treatment condition relative to the vehicle control.

-

Plot the normalized luciferase activity as a function of the N-Palmitoyl-L-aspartate concentration to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value, which represents the concentration of N-Palmitoyl-L-aspartate required to inhibit 50% of the SAG-induced Hedgehog pathway activation.

-

The workflow for this experimental protocol is depicted in the diagram below.

Caption: Workflow for a Gli-responsive luciferase reporter assay to test N-Palmitoyl-L-aspartate.

Applications in Drug Development

The inhibition of the Hedgehog signaling pathway is a validated therapeutic strategy for certain types of cancer, including basal cell carcinoma and medulloblastoma. The discovery and characterization of novel Hedgehog pathway inhibitors, such as N-Palmitoyl-L-aspartate, are of significant interest to the drug development community. Further studies are warranted to fully elucidate the specific molecular target of N-Palmitoyl-L-aspartate within the Hedgehog pathway and to evaluate its efficacy and safety in preclinical models of cancer. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Methodological & Application

Synthesis and Application of N-Palmitoyl-L-aspartate: A Detailed Protocol for Researchers

Introduction

N-Palmitoyl-L-aspartate is a lipoamino acid that has garnered significant interest in biomedical research due to its potential therapeutic applications. As an N-acyl amino acid, it belongs to a class of molecules known for their diverse biological activities. Notably, N-Palmitoyl-L-aspartate has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. Dysregulation of the Hh pathway is implicated in various cancers, making its inhibitors valuable tools for cancer research and potential drug candidates. This document provides a comprehensive guide for the synthesis, purification, and characterization of N-Palmitoyl-L-aspartate for research purposes. It also outlines its role in the Hedgehog signaling pathway and provides protocols for its application in cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of N-Palmitoyl-L-aspartate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₇NO₅ | [1] |

| Molecular Weight | 371.5 g/mol | [1] |

| CAS Number | 1782-17-8 | [1] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Synthesis of N-Palmitoyl-L-aspartate

The synthesis of N-Palmitoyl-L-aspartate is achieved via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2][3] This reaction involves the condensation of L-aspartic acid with palmitoyl chloride in an alkaline aqueous medium.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

L-aspartic acid

-

Palmitoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-aspartic acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-aspartic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5°C in an ice bath.

-

Acylation Reaction: While maintaining the temperature at 0-5°C, slowly add a solution of palmitoyl chloride (1.05 equivalents) in dichloromethane to the stirred L-aspartic acid solution. The simultaneous addition of a 1 M NaOH solution is recommended to maintain the pH of the reaction mixture between 10 and 11.[4]

-

Reaction Monitoring: Continue stirring the biphasic mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of N-Palmitoyl-L-aspartate will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Expected Yield:

While the specific yield for N-Palmitoyl-L-aspartate is not extensively reported, similar Schotten-Baumann reactions for N-acyl amino acids can achieve high yields, often exceeding 80-90%, depending on the reaction conditions and purification efficiency.[5]

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

N-Palmitoyl-L-aspartate has been shown to inhibit the Hedgehog signaling pathway.[1] This pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1), which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, differentiation, and survival.

Hedgehog Signaling Pathway

Caption: Hedgehog signaling pathway and the inhibitory action of N-Palmitoyl-L-aspartate.

Experimental Protocol: Hedgehog Pathway Inhibition Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of N-Palmitoyl-L-aspartate on the Hedgehog pathway using a GLI-responsive luciferase reporter assay.

Materials:

-

NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Sonic Hedgehog (SHH) conditioned medium or a Smoothened agonist (e.g., SAG).

-

N-Palmitoyl-L-aspartate stock solution (dissolved in DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with serum-free DMEM. Add varying concentrations of N-Palmitoyl-L-aspartate (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO).

-

Pathway Activation: After 1 hour of pre-incubation with the compound, add SHH conditioned medium or SAG to the wells to activate the Hedgehog pathway.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Following incubation, measure firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of N-Palmitoyl-L-aspartate relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of N-Palmitoyl-L-aspartate.

| Parameter | Value | Method |

| Synthesis Yield | >80% (expected) | Schotten-Baumann Reaction |

| Purity | >95% | Recrystallization, NMR |

| IC₅₀ (Hedgehog Pathway) | To be determined experimentally | GLI-Luciferase Reporter Assay |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of N-Palmitoyl-L-aspartate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 5. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of N-Palmitoyl-L-aspartate using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Palmitoyl-L-aspartate is an N-acyl amino acid, a class of lipid signaling molecules. It is a natural N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncology.[1] The ability to accurately quantify N-Palmitoyl-L-aspartate in various biological and pharmaceutical matrices is essential for understanding its physiological roles, metabolic pathways, and therapeutic potential. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Palmitoyl-L-aspartate.

Principle of the Method This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. N-Palmitoyl-L-aspartate, with its long, non-polar palmitoyl chain and polar aspartate head, is well-suited for separation on a C18 stationary phase.[2] The molecule is retained on the column and subsequently eluted using a gradient of an organic solvent (acetonitrile) in an aqueous mobile phase.[2] Detection is achieved via UV absorbance at a low wavelength (205 nm), corresponding to the absorbance of the amide bond.[3] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Experimental Protocol

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 20 µL.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 15.0 0 100 20.0 0 100 20.1 40 60 | 25.0 | 40 | 60 |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Palmitoyl-L-aspartate standard and dissolve it in 10 mL of methanol. This solution should be stored at -20 °C.[4]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 60:40 Acetonitrile:Water). These are used to construct the calibration curve.

Sample Preparation (from Biological Matrix, e.g., Plasma)

This protocol is based on a liquid-liquid extraction (LLE) method to isolate lipids and remove proteins.

-

To 100 µL of plasma sample, add 300 µL of a cold (-20 °C) 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully collect the lower organic layer, which contains the lipid fraction, into a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-